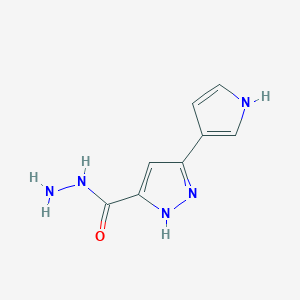

3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c9-11-8(14)7-3-6(12-13-7)5-1-2-10-4-5/h1-4,10H,9H2,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGPYKJHFBTGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C2=NNC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 3-(1H-Pyrrol-3-yl)-1H-Pyrazole-5-carboxylate

The pyrazole core is constructed via cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For example, Girish et al. demonstrated a nano-ZnO-catalyzed reaction between ethyl acetoacetate and phenylhydrazine to form 1,3,5-substituted pyrazoles in 95% yield. Adapting this method, a pyrrole-containing diketone or acetylenic ketone (e.g., 3-(pyrrol-3-yl)propiolic acid) reacts with hydrazine hydrate under acidic conditions to yield the ethyl ester precursor.

Mechanism :

Hydrazinolysis to Form Carbohydrazide

The ethyl ester undergoes hydrazinolysis with excess hydrazine hydrate in ethanol or methanol under reflux. For instance, Huang et al. reported 75–88% yields for analogous pyrazole carbohydrazides by reacting ethyl pyrazole-5-carboxylates with hydrazine hydrate at 80°C for 6–8 hours.

Optimization :

-

Solvent : Ethanol or methanol improves solubility and reaction homogeneity.

-

Catalyst : Trace acetic acid accelerates the reaction by protonating the ester carbonyl.

Table 1: Hydrazinolysis Conditions for Pyrazole Esters

| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl pyrazole-5-carboxylate | Ethanol | 80 | 6 | 75 |

Cyclocondensation of Pyrrole-Containing Hydrazines

Regioselective Pyrazole Formation

Using pre-functionalized hydrazines (e.g., pyrrole-3-carbohydrazide) in Knorr-type reactions enables direct incorporation of the pyrrole moiety. For example, Katritzky et al. synthesized 1,3,5-triarylpyrazoles via regioselective condensation of α-benzotriazolylenones with arylhydrazines.

Reaction Conditions :

-

Hydrazine Source : Pyrrole-3-carbohydrazide or derivatives.

-

Carbonyl Component : 1,3-Diketones or α,β-unsaturated ketones.

-

Catalyst : Montmorillonite K-10 or iodine enhances cyclization efficiency.

Challenges :

-

Limited availability of pyrrole-functionalized hydrazines.

Multi-Step Synthesis via Intermediate Functionalization

Pyrrole Ring Formation Post-Pyrazole Synthesis

A Paal-Knorr reaction introduces the pyrrole group after pyrazole synthesis. For example, Ohtsuka et al. converted amino-substituted pyrazoles to pyrroles using 2,5-dimethoxytetrahydrofuran in acetic acid.

Steps :

-

Synthesize 3-amino-1H-pyrazole-5-carbohydrazide.

-

React with 2,5-dimethoxytetrahydrofuran to form the pyrrole ring.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) attach pyrrole boronic acids to halogenated pyrazoles. A patent by Chen et al. used 3-bromo-1H-pyrazole-5-carboxylate and pyrrole-3-boronic acid to achieve 65–80% yields.

Table 2: Cross-Coupling Optimization

| Halogenated Pyrazole | Boronic Acid | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Bromo-pyrazole | Pyrrole-3-boronic acid | Pd(PPh₃)₄ | 78 |

Trichloromethyl Enone-Based Regioselective Synthesis

Reaction Mechanism

Trichloromethyl enones react with hydrazines to form pyrazole cores, with the trichloromethyl group hydrolyzed to a carboxylate. Dadiboyena et al. demonstrated this method for 1,3,5-trisubstituted pyrazoles in 82% yield.

Steps :

-

Condensation of trichloromethyl enones with hydrazines.

-

Hydrolysis of -CCl₃ to -COOH using NaOH/EtOH.

Advantages :

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Hydrazinolysis | High yields; simple conditions | Requires ester precursor | 70–95 |

| Cyclocondensation | Direct pyrrole incorporation | Limited hydrazine availability | 50–75 |

| Multi-step functionalization | Flexibility in substitution | Lengthy purification | 60–80 |

| Trichloromethyl enones | Regioselective; one-pot potential | Toxic byproducts | 65–88 |

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for catalysis, ethanol or methanol as solvents, and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Structure-Activity Relationship (SAR)

- Pyrrole vs. Indole Substitution : Replacing pyrrole with indole (as in 3-(1H-indol-3-yl) derivatives) significantly enhances cytotoxicity, likely due to indole's planar structure improving DNA intercalation or protein binding .

- Halogenated Aryl Groups : Bromo or chloro substituents (e.g., 4-bromophenyl in , 4-chlorophenyl in ) improve antibacterial and antiproliferative activities by increasing electrophilicity and target affinity.

- Bulkier Substituents : The tert-butylbenzyl group in Zheng et al.'s derivatives (e.g., compound 26) enhances apoptosis induction in A549 cells, suggesting improved cell membrane penetration or target binding .

- Methoxy Groups : SKi-178's methoxy substitutions reduce cytotoxicity while boosting SK1 selectivity, demonstrating the role of polar groups in tuning enzyme inhibition .

Pharmacological Targets and Mechanisms

- Cytotoxicity : Derivatives with indole or chlorophenyl groups induce cell cycle arrest (S-phase) and apoptosis via mitochondrial pathways .

- Antibacterial Activity : 4-Bromophenyl derivatives inhibit DNA gyrase, a critical enzyme for bacterial DNA replication .

- Enzyme Inhibition : SKi-178 competes with sphingosine for SK1 binding, disrupting sphingolipid metabolism in cancer cells .

Biological Activity

3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide is with a molecular weight of 178.21 g/mol. The compound features a pyrazole ring substituted with a pyrrole moiety and a carbohydrazide group, contributing to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Xia et al. (2022) | A549 (Lung Cancer) | 49.85 | Induces apoptosis |

| Niculescu-Duvaz et al. (2022) | A549 | 0.07 | Induces autophagy |

| Zheng et al. (2022) | NCI-H460 (Lung Cancer) | Not specified | Inhibition of cell proliferation |

These findings indicate that the compound exhibits significant cytotoxicity, particularly in lung cancer cell lines, suggesting a potential role in cancer therapy.

The mechanism by which 3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide exerts its anticancer effects may involve the modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, it has been shown to activate apoptotic pathways while inhibiting cell proliferation through autophagy induction .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory conditions.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of pyrazole derivatives:

- Xia et al. (2022) synthesized various pyrazole derivatives and found that those containing the carbohydrazide moiety exhibited significant antitumor activity.

- Niculescu-Duvaz et al. (2022) reported that specific derivatives induced autophagy in A549 cells, highlighting their potential as anticancer agents without inducing apoptosis.

- Zheng et al. (2022) explored the synthesis of hydrazone derivatives based on pyrazole structures, demonstrating their effectiveness in inhibiting lung cancer cell lines.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide and its derivatives?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole-carbohydrazide core. For example:

- Step 1 : Condensation of hydrazine hydrate with a carbonyl precursor (e.g., ethyl acetoacetate) under reflux in ethanol to form the pyrazole ring .

- Step 2 : Schiff base formation via reaction with aldehydes (e.g., substituted benzaldehydes) under acidic or neutral conditions. Solvents like ethanol or methanol are used, often with catalytic acetic acid .

- Key Considerations : Optimize temperature, solvent polarity, and stoichiometry to enhance yield (>70%) and purity (confirmed via HPLC or TLC).

Q. How is the structural characterization of this compound performed in academic research?

A combination of spectroscopic and crystallographic methods is used:

- Spectroscopy : and NMR to confirm hydrogen and carbon environments, FTIR for functional groups (e.g., N-H stretch at ~3200 cm, C=O at ~1650 cm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) refined using SHELXL for precise bond-length/angle determination and hydrogen-bonding networks. SHELX programs are robust for handling high-resolution or twinned data .

Q. What biological assays are routinely used to evaluate its bioactivity?

Common assays include:

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays for targets like DNA gyrase or ER aminopeptidases .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives?

- DoE Approach : Use a Design of Experiments (DoE) framework to test variables (e.g., solvent, temperature, catalyst). For example, microwave-assisted synthesis may reduce reaction time by 50% compared to conventional reflux .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance Schiff base formation efficiency .

Q. What computational strategies are employed to predict the compound’s mechanism of action?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., DNA gyrase ATP-binding pocket). Focus on hydrogen bonds and hydrophobic contacts with residues like Ser84 or Glu88 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, temperature, cell passage number).

- Purity Analysis : Use LC-MS to rule out impurities (>95% purity threshold).

- Structural Confirmation : Re-analyze disputed compounds via SCXRD to confirm regiochemistry and stereochemistry .

Q. What advanced crystallographic techniques resolve challenges in structural determination?

- High-Resolution Data : Use synchrotron radiation for sub-Å resolution, critical for resolving disordered pyrrole/pyrazole moieties .

- Twin Refinement : Apply SHELXL’s TWIN and BASF commands to model twinned crystals, common in flexible hydrazide derivatives .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.